[Ethoxy(dimethyl)silyl]methanethiol
Description
[Ethoxy(dimethyl)silyl]methanethiol (chemical formula: C₅H₁₄OSSi) is an organosilicon thiol compound characterized by a silicon atom bonded to ethoxy (–OCH₂CH₃), dimethyl (–CH₃) groups, and a methanethiol (–CH₂SH) moiety. This structure combines the reactivity of a thiol group with the steric and electronic effects imparted by the silyl substituents. Such compounds are of interest in organic synthesis, material science, and catalysis, where silicon-based protecting groups or modifiers are utilized to tune reactivity and stability .
The ethoxy and dimethyl groups on silicon likely influence hydrolysis resistance and solubility compared to other silyl derivatives .
Properties
CAS No. |
18143-56-1 |
|---|---|
Molecular Formula |
C5H14OSSi |
Molecular Weight |
150.32 g/mol |
IUPAC Name |
[ethoxy(dimethyl)silyl]methanethiol |
InChI |
InChI=1S/C5H14OSSi/c1-4-6-8(2,3)5-7/h7H,4-5H2,1-3H3 |
InChI Key |
KFXKOQKIAJLZNS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy(dimethyl)silyl]methanethiol typically involves the reaction of dimethylchlorosilane with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[Ethoxy(dimethyl)silyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silyl alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Silyl alcohols.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
[Ethoxy(dimethyl)silyl]methanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Ethoxy(dimethyl)silyl]methanethiol involves its interaction with various molecular targets. The silyl group provides stability and reactivity, while the thiol group participates in redox reactions and forms strong bonds with metals and other thiol-reactive species. These interactions are crucial for its applications in catalysis, material science, and bioconjugation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between [Ethoxy(dimethyl)silyl]methanethiol and related compounds:
Reactivity and Stability
Hydrolysis Resistance :
- The ethoxy and dimethyl groups in this compound provide moderate resistance to hydrolysis compared to trimethoxysilyl derivatives, which hydrolyze rapidly in aqueous environments due to their electron-withdrawing methoxy groups .
- tert-Butyldimethylsilyl analogs exhibit superior stability under harsh conditions, attributed to the bulky tert-butyl group shielding the silicon-thiol bond .
- Biological Interactions: Methanethiol (CH₃SH) is known to inhibit microbiological sulfide oxidation at concentrations as low as 0.05 mM .
Applications in Synthesis :
- Silyl-protected thiols are often employed as masked thiols in peptide chemistry and polymer crosslinking. The ethoxy/dimethyl variant may offer a balance between ease of deprotection and storage stability, unlike trimethoxysilyl derivatives, which require careful handling to prevent premature hydrolysis .
Physicochemical Properties
- Solubility : The ethoxy group enhances solubility in moderately polar solvents (e.g., THF, ethyl acetate) compared to the highly hydrophobic tert-butyldimethylsilyl derivatives. Trimethoxysilyl analogs, however, are more water-miscible .
- Thermal Stability : Silicon-thiol bonds generally exhibit thermal stability up to 100–150°C. Substituents like ethoxy may slightly lower decomposition temperatures compared to bulkier groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
